

1-Azidopropane: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 1-Azidopropane

Cat. No.: B1337692

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Abstract

1-Azidopropane ($\text{CH}_3\text{CH}_2\text{CH}_2\text{N}_3$) has emerged as a valuable and versatile building block in organic synthesis. Its terminal azide functionality serves as a linchpin for a variety of powerful and selective chemical transformations, enabling the construction of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the core applications of **1-azidopropane**, with a focus on its utility in click chemistry, Staudinger reactions, and the synthesis of diverse nitrogen heterocycles. Detailed experimental protocols, quantitative data, and visual diagrams of key reaction pathways are presented to facilitate its practical application in research and development.

Physicochemical Properties and Safety Considerations

1-Azidopropane is a colorless liquid with a characteristic odor.^[1] It is soluble in common organic solvents but has limited solubility in water.^[1] As a low molecular weight organic azide, **1-azidopropane** is an energy-rich molecule and must be handled with appropriate safety precautions.^[1] It is considered toxic if swallowed and is a flammable liquid and vapor. Due to its potential for explosive decomposition upon shock or heating, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.^[1]

Table 1: Physicochemical Properties of **1-Azidopropane**

Property	Value
Molecular Formula	C ₃ H ₇ N ₃
Molecular Weight	85.11 g/mol [2]
CAS Number	22293-25-0[1]
Appearance	Colorless liquid[1]
Boiling Point	Not readily available
Density	Not readily available
Solubility	Soluble in organic solvents, limited in water[1]

Core Synthetic Applications

The synthetic utility of **1-azidopropane** is primarily derived from the reactivity of the azide group. The following sections detail its most significant applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4][5] This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups.[4] **1-Azidopropane** serves as a key building block, providing the "azide" component for this powerful ligation reaction.

Experimental Protocol: General Procedure for CuAAC Reaction with **1-Azidopropane**

Materials:

- **1-Azidopropane** (1.0 equiv)
- Terminal alkyne (1.0-1.2 equiv)

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (0.01-0.05 equiv)
- Sodium ascorbate (0.1-0.2 equiv)
- Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF)

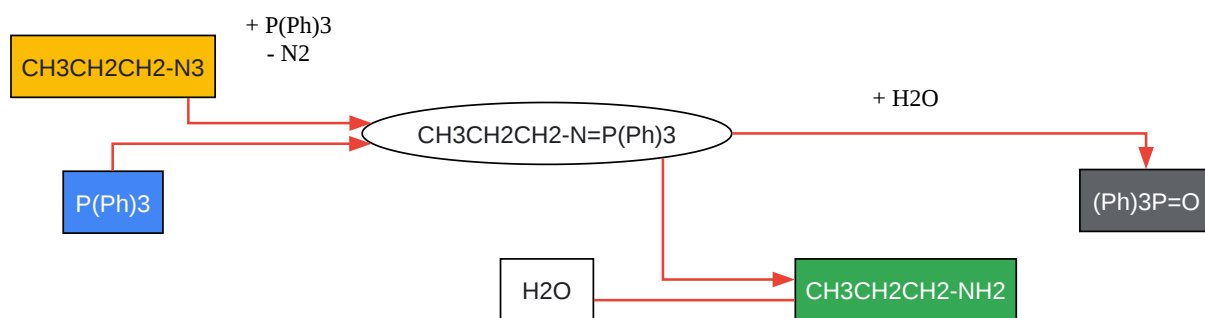
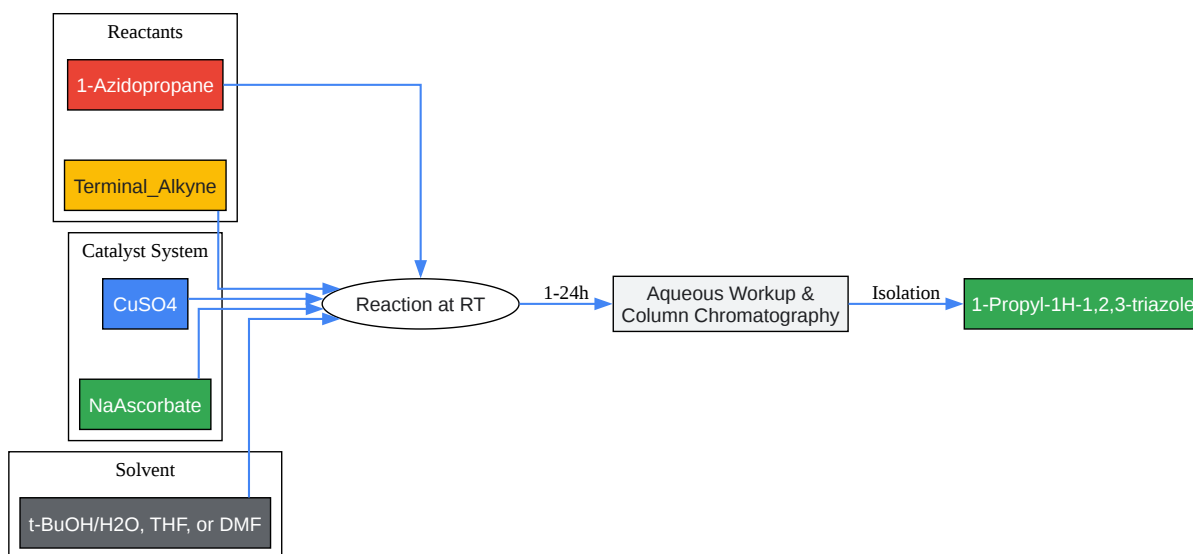
Procedure:

- In a reaction vessel, dissolve the terminal alkyne and **1-azidopropane** in the chosen solvent system.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
- Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate.
- Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[6]
- Upon completion (typically 1-24 hours), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH_2Cl_2).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the corresponding 1-propyl-1H-1,2,3-triazole.^[6]

Table 2: Representative Conditions for CuAAC Reactions

Alkyne Substrate	Catalyst System	Solvent	Time (h)	Yield (%)
Phenylacetylene	CuSO ₄ ·5H ₂ O / NaAsc	t-BuOH/H ₂ O	4	>95
Propargyl alcohol	CuI	THF	8	~90
1-Octyne	CuSO ₄ ·5H ₂ O / NaAsc	DMF	12	>90

Note: These are representative values, and actual results may vary depending on the specific substrate and reaction conditions.



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